molecular formula C25H22N4O2S B2668832 [14-Methyl-5-(2-methylphenyl)-7-{[(pyridin-4-yl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol CAS No. 892416-20-5

[14-Methyl-5-(2-methylphenyl)-7-{[(pyridin-4-yl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol

Cat. No.: B2668832
CAS No.: 892416-20-5
M. Wt: 442.54
InChI Key: OXFSKISPOIGWMC-UHFFFAOYSA-N
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Description

Evolution of Triazatricyclic Systems in Targeted Drug Design

Triazatricyclic systems, characterized by fused nitrogen-containing rings, have emerged as privileged scaffolds in kinase and protease inhibition. Their planar geometry enables π-π stacking with aromatic residues in ATP-binding pockets, while the triazole and oxazole subunits participate in hydrogen bonding networks. For instance, pyrrolo[2,1-f]triazine derivatives demonstrate nanomolar affinity for anaplastic lymphoma kinase (ALK) and Janus kinase 2 (JAK2), driven by interactions between the triazine core and conserved lysine or aspartate residues.

Table 1: Representative Triazatricyclic Compounds and Their Targets

Compound Class Primary Target IC₅₀ (nM) Key Structural Features
Pyrrolotriazines ALK 2.1 Fused pyrrole-triazine core
Imidazotriazines Carbonic anhydrase IX 8.7 Sulfonamide substituent
Oxazolo-triazatricyclics EGFR 12.4 Oxazole-thioether linkage

The incorporation of a 2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradecahexaen system in the subject compound introduces conformational rigidity, reducing entropy penalties upon target binding. Molecular hybridization strategies, such as appending a pyridinylmethylsulfanyl group, further optimize steric and electronic complementarity with hydrophobic enzyme subpockets.

Structural Significance of Sulfur-Containing Polycyclic Frameworks

Sulfur atoms in heterocyclic scaffolds play dual roles: (1) acting as hydrogen bond acceptors via lone electron pairs, and (2) facilitating hydrophobic interactions through their polarizable van der Waals surfaces. In [14-methyl-5-(2-methylphenyl)-7-{[(pyridin-4-yl)methyl]sulfanyl}-...methanol, the sulfanyl (-S-) bridge enhances solubility via moderate polarity while maintaining membrane permeability, as evidenced by calculated logP values (cLogP = 2.8 ± 0.3).

Table 2: Impact of Sulfur Incorporation on Physicochemical Properties

Heterocycle Type logP Aqueous Solubility (μM) Plasma Protein Binding (%)
Thiophene analogs 3.2 45 88
Furan analogs 2.1 112 72
Sulfur-bridged tricyclics 2.8 68 81

The pyridin-4-ylmethyl substituent introduces a basic nitrogen (pKa ≈ 5.4), enabling pH-dependent ionization that may enhance tissue penetration in acidic tumor microenvironments. X-ray crystallographic studies of analogous compounds reveal that the sulfur atom participates in CH-π interactions with phenylalanine residues, contributing to binding affinities in the low micromolar range.

Properties

IUPAC Name

[14-methyl-5-(2-methylphenyl)-7-(pyridin-4-ylmethylsulfanyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O2S/c1-15-5-3-4-6-19(15)23-28-24-21(25(29-23)32-14-17-7-9-26-10-8-17)11-20-18(13-30)12-27-16(2)22(20)31-24/h3-10,12,30H,11,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFSKISPOIGWMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC5=CC=NC=C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [14-Methyl-5-(2-methylphenyl)-7-{[(pyridin-4-yl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H22N4O2SC_{21}H_{22}N_{4}O_{2}S, with a molecular weight of 394.49 g/mol. The structure features multiple functional groups including a pyridine ring, a triazatricyclo framework, and a sulfanyl group which may contribute to its biological activity.

PropertyValue
Molecular FormulaC21H22N4O2S
Molecular Weight394.49 g/mol
CAS NumberNot specified
SolubilityNot specified

Antimicrobial Activity

Research indicates that compounds containing similar structural motifs often exhibit significant antimicrobial properties. For instance, derivatives of pyrimidines have been shown to possess both antibacterial and antifungal activities . The presence of the pyridine and sulfanyl groups in this compound suggests potential antimicrobial efficacy.

Case Study: Antimicrobial Evaluation

A study conducted on related compounds demonstrated that specific derivatives exhibited varying degrees of microbial inhibition against standard clinical strains. The results indicated that structural modifications significantly influenced their antimicrobial potency.

Anticancer Activity

Preliminary investigations into the anticancer properties of similar compounds have shown promising results. For example, certain triazole derivatives have been reported to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

The proposed mechanism for anticancer activity includes:

  • Induction of reactive oxygen species (ROS) production.
  • Disruption of mitochondrial membrane potential.
  • Alteration in cell cycle phases leading to apoptosis in cancer cell lines.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of related compounds on various cancer cell lines, including HeLa (cervical carcinoma) and A2780 (ovarian carcinoma). These studies typically measure IC50 values to determine the concentration required to inhibit cell growth by 50%.

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (µM)
Compound AHeLa10.5
Compound BA27805.2
Target CompoundTBDTBD

Comparison with Similar Compounds

[12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene]

  • Core Structure : A 12-membered tricyclic system (dodeca-pentaene) with six nitrogen atoms.
  • Substituents : 4-methoxyphenyl and phenyl groups.
  • Key Differences: Smaller ring system (dodeca vs. tetradeca) reduces conformational flexibility. Absence of sulfur-containing groups limits thiol-mediated interactions. Methoxy groups enhance lipophilicity compared to the methanol group in the target compound .

Phenyl-2-Hydroxy-Acetylamino-2-Methyl-Phenyl Derivatives

  • Core Structure : A simpler bicyclic or linear framework with amide linkages.
  • Synthesis: Utilizes coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxohexafluorophosphate) and purification via supercritical fluid chromatography (SFC) .
  • SFC purification (used here) is less common for highly polar derivatives like the methanol-containing target compound, which may require alternative methods (e.g., silica-thiol resin treatment) .

Physicochemical and Crystallographic Properties

Property Target Compound 12-(4-Methoxyphenyl)-10-phenyl-hexaazatricyclo Phenyl-2-Hydroxy-Acetylamino Derivatives
Molecular Weight Not explicitly reported ~380–400 g/mol 428.1 g/mol (M+H)
Heteroatoms O, N, S N only O, N
Purification Method Likely chromatography/SFC* Crystallography (SHELX refinement) SFC
Crystallographic Data Not available R factor = 0.041; mean C–C bond = 0.005 Å Not reported

*Inferred from structural complexity and methodologies.

Functional Group Impact

  • Pyridinylmethylsulfanyl vs. Methoxyphenyl : The sulfur atom in the target compound may participate in disulfide bonding or metal coordination , unlike the methoxy group in the analogue .
  • Methanol vs. Acetamide: The methanol group’s polarity improves aqueous solubility but may reduce membrane permeability compared to acetamide derivatives .

Research Findings and Limitations

  • Synthetic Challenges : The target compound’s multiple heteroatoms and bulky substituents likely necessitate advanced purification techniques, as seen in ’s use of silica-thiol resin .

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